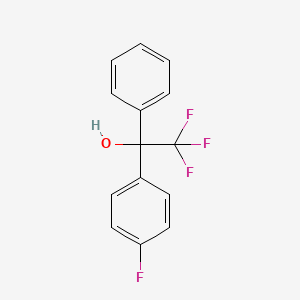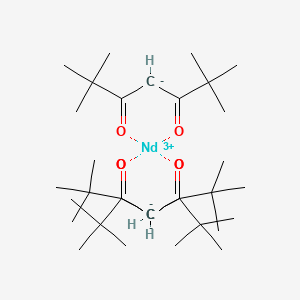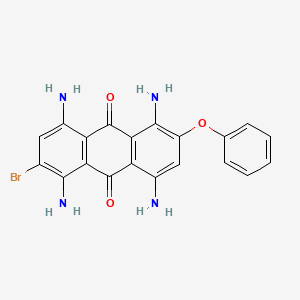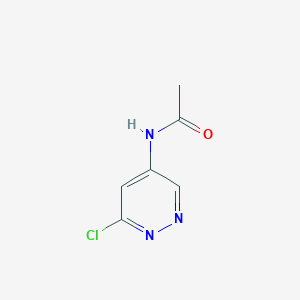
Boc-D-HomoSec(pMeBzl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-HomoSec(pMeBzl)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a D-homoserine residue, and a para-methylbenzyl (pMeBzl) side chain. This unique structure makes it a valuable building block in the synthesis of complex peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-HomoSec(pMeBzl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-homoserine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-homoserine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Side Chain: The para-methylbenzyl (pMeBzl) side chain is introduced through a nucleophilic substitution reaction. This involves reacting the Boc-protected D-homoserine with para-methylbenzyl bromide in the presence of a base like sodium hydride.
Purification: The final product, this compound, is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are often employed to increase efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Boc-D-HomoSec(pMeBzl)-OH can undergo oxidation reactions, particularly at the para-methylbenzyl side chain, forming para-methylbenzyl alcohol or para-methylbenzaldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding D-HomoSec(pMeBzl)-OH.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often employed to remove the Boc protecting group.
Substitution: Sodium hydride or other strong bases are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Para-methylbenzyl alcohol, para-methylbenzaldehyde.
Reduction: D-HomoSec(pMeBzl)-OH.
Substitution: Various functionalized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-D-HomoSec(pMeBzl)-OH is widely used in the synthesis of peptides and proteins
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. Its incorporation into peptides can help elucidate the roles of specific amino acid residues in biological processes.
Medicine: The compound is used in the development of peptide-based therapeutics. Its ability to introduce specific functional groups allows for the design of peptides with enhanced stability, bioavailability, and target specificity.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs. Its unique structure enables the production of peptides with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of Boc-D-HomoSec(pMeBzl)-OH is primarily related to its role as a building block in peptide synthesis The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other sites
Molecular Targets and Pathways: As a synthetic amino acid derivative, this compound does not have direct molecular targets or pathways. peptides synthesized using this compound can interact with specific proteins, enzymes, and receptors, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Boc-D-HomoSer-OH: Similar to Boc-D-HomoSec(pMeBzl)-OH but lacks the para-methylbenzyl side chain.
Boc-D-HomoThr-OH: Contains a threonine residue instead of homoserine.
Boc-D-HomoCys-OH: Contains a cysteine residue instead of homoserine.
Uniqueness: this compound is unique due to the presence of the para-methylbenzyl side chain, which allows for additional functionalization and modification. This makes it a versatile building block in peptide synthesis, enabling the design of peptides with specific properties and functions.
Eigenschaften
Molekularformel |
C17H25NO4Se |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(2R)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO4Se/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 |
InChI-Schlüssel |
SBTSPTQWQDAMOY-CQSZACIVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C[Se]CC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)







![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)



![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine](/img/structure/B15250398.png)
